molecular formula C11H15NO5S B4418722 4-methoxy-3-[(propylamino)sulfonyl]benzoic acid CAS No. 716358-75-7

4-methoxy-3-[(propylamino)sulfonyl]benzoic acid

Cat. No.: B4418722
CAS No.: 716358-75-7
M. Wt: 273.31 g/mol
InChI Key: WZZBZKWXESKIQV-UHFFFAOYSA-N
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Description

4-methoxy-3-[(propylamino)sulfonyl]benzoic acid is an organic compound with the molecular formula C11H15NO5S It is characterized by the presence of a methoxy group, a propylamino group, and a sulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(propylamino)sulfonyl]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Sulfonylation: The 4-methoxybenzoic acid undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Amination: The sulfonylated intermediate is then reacted with propylamine to introduce the propylamino group.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(propylamino)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The propylamino group can be substituted with other amines or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using various amines or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-[(propylamino)sulfonyl]benzoic acid.

    Reduction: Formation of 4-methoxy-3-[(propylamino)sulfanyl]benzoic acid.

    Substitution: Formation of derivatives with different amine groups.

Scientific Research Applications

4-methoxy-3-[(propylamino)sulfonyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(propylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-[(methylamino)sulfonyl]benzoic acid
  • 4-methoxy-3-[(ethylamino)sulfonyl]benzoic acid
  • 4-methoxy-3-[(butylamino)sulfonyl]benzoic acid

Uniqueness

4-methoxy-3-[(propylamino)sulfonyl]benzoic acid is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties compared to its analogs with different alkyl groups

Properties

IUPAC Name

4-methoxy-3-(propylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-6-12-18(15,16)10-7-8(11(13)14)4-5-9(10)17-2/h4-5,7,12H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZBZKWXESKIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242011
Record name 4-Methoxy-3-[(propylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716358-75-7
Record name 4-Methoxy-3-[(propylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716358-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(propylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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